molecular formula C17H17N5O2 B2456173 8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878420-38-3

8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2456173
CAS No.: 878420-38-3
M. Wt: 323.356
InChI Key: BIGKKAMVJINOES-UHFFFAOYSA-N
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Description

8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Receptor Affinity

A study by Zagórska et al. (2009) explored the pharmacological properties of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds showed potent 5-HT(1A) receptor ligand activity and exhibited anxiolytic-like and antidepressant-like effects in preclinical studies (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Zagórska et al. (2015) conducted structure-activity relationship studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This research highlighted the importance of the 7-position substituent in the imidazo[2,1-f]purine-2,4-dione system for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Properties of Mesoionic Analogs

Coburn and Taylor (1982) synthesized mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, and explored their properties. These compounds predominantly existed in the C3-H tautomeric form and underwent hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Phosphodiesterase Activity and Receptor Binding

In 2016, Zagórska et al. synthesized octahydro- and dimethoxy-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were evaluated for their receptor binding to serotonin and dopamine receptors and their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A (Zagórska et al., 2016).

Antiviral Activity of Nucleosides

Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazin-4-one nucleosides and nucleotides, a new class of purine analogues. They evaluated these compounds for antiviral activity against herpes, rhino, and parainfluenza viruses, observing moderate rhinovirus activity at nontoxic dosage levels (Kim et al., 1978).

Luminescence Sensing Applications

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which demonstrated sensitivity to benzaldehyde derivatives, suggesting potential applications as fluorescence sensors (Shi et al., 2015).

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-6-5-7-12(11(9)3)22-10(2)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGKKAMVJINOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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